molecular formula C15H14N2O4 B5228370 N-(4-nitrophenyl)-3-phenoxypropanamide

N-(4-nitrophenyl)-3-phenoxypropanamide

Cat. No.: B5228370
M. Wt: 286.28 g/mol
InChI Key: GRBANLAJHUOASK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-phenoxypropanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.3 g/mol.

Mechanism of Action

The exact mechanism of action of N-(4-nitrophenyl)-3-phenoxypropanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. This compound is also thought to act on the central nervous system, reducing the perception of pain and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the production of prostaglandins, which are involved in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have analgesic properties, reducing the perception of pain in animal models. Additionally, this compound has been shown to have antipyretic properties, reducing fever in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-nitrophenyl)-3-phenoxypropanamide in lab experiments is its high yield synthesis method. This allows for the production of large quantities of this compound for use in experiments. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with this compound.

Future Directions

There are several future directions for the study of N-(4-nitrophenyl)-3-phenoxypropanamide. One potential direction is the development of new drugs based on the properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies on the safety and toxicity of this compound are needed to ensure its safe use in laboratory experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the development of new drugs and its safety for use in laboratory experiments.

Synthesis Methods

The synthesis of N-(4-nitrophenyl)-3-phenoxypropanamide can be achieved through the reaction of 4-nitroaniline with 3-phenoxypropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This method is widely used in the laboratory for the synthesis of this compound due to its simplicity and high yield.

Scientific Research Applications

N-(4-nitrophenyl)-3-phenoxypropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the development of new drugs for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever.

Properties

IUPAC Name

N-(4-nitrophenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-15(10-11-21-14-4-2-1-3-5-14)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBANLAJHUOASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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